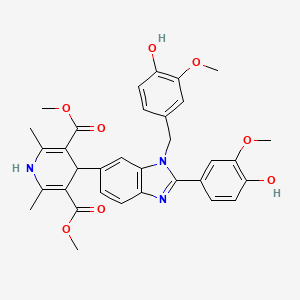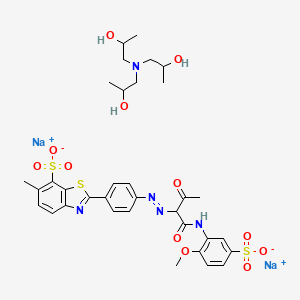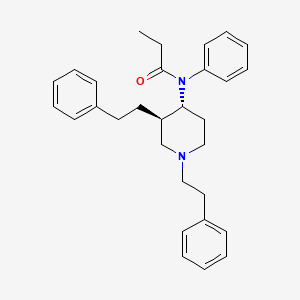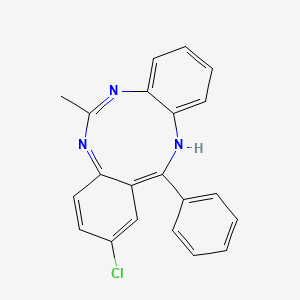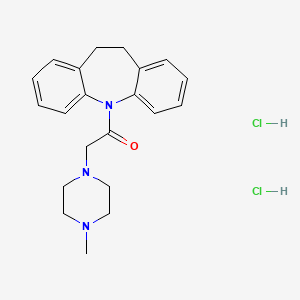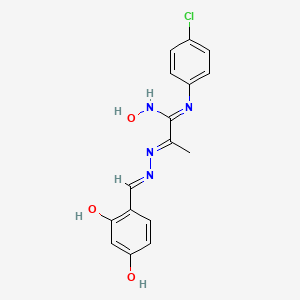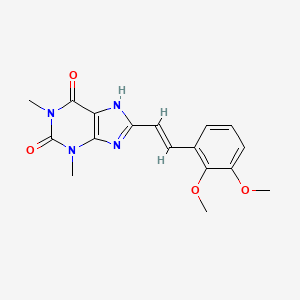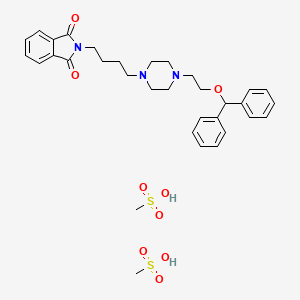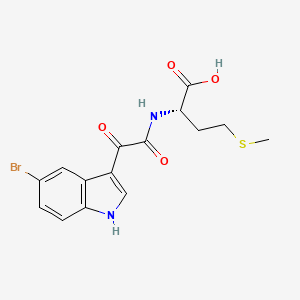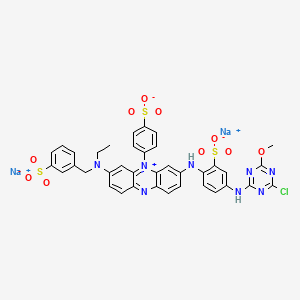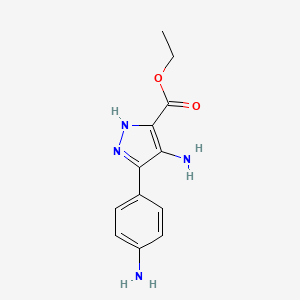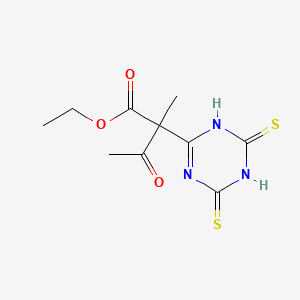
Ethyl 2-(4,6-dimercapto-1,3,5-triazin-2-yl)-2-methyl-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4,6-dimercapto-1,3,5-triazin-2-yl)-2-methyl-3-oxobutanoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features mercapto groups and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,6-dimercapto-1,3,5-triazin-2-yl)-2-methyl-3-oxobutanoate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions. This often involves the use of cyanuric chloride and thiourea in the presence of a base.
Introduction of Mercapto Groups: The mercapto groups are introduced through nucleophilic substitution reactions, where thiol-containing compounds react with the triazine ring.
Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4,6-dimercapto-1,3,5-triazin-2-yl)-2-methyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-(4,6-dimercapto-1,3,5-triazin-2-yl)-2-methyl-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4,6-dimercapto-1,3,5-triazin-2-yl)-2-methyl-3-oxobutanoate involves its interaction with various molecular targets. The mercapto groups can form covalent bonds with thiol-containing proteins, affecting their function. The triazine ring can interact with nucleic acids and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(N-Carboxymethyl-N-phenyl)amino-4,6-dimercapto-1,3,5-triazine
- 2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid
Uniqueness
Ethyl 2-(4,6-dimercapto-1,3,5-triazin-2-yl)-2-methyl-3-oxobutanoate is unique due to the presence of both mercapto groups and an ester functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
6958-50-5 |
|---|---|
Formule moléculaire |
C10H13N3O3S2 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
ethyl 2-[4,6-bis(sulfanylidene)-1H-1,3,5-triazin-2-yl]-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C10H13N3O3S2/c1-4-16-7(15)10(3,5(2)14)6-11-8(17)13-9(18)12-6/h4H2,1-3H3,(H2,11,12,13,17,18) |
Clé InChI |
XLZNKCCEYSTCAX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C1=NC(=S)NC(=S)N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


